Lactamas macrólidas
Macrolide lactams are a class of cyclic polyketides characterized by a large macrocyclic ring containing multiple lactam units, typically with a 14- to 16-membered ring structure. These compounds exhibit potent antimicrobial activity against gram-positive bacteria and some gram-negative bacteria, fungi, and other pathogens due to their unique chemical structure and biological properties.
Macrolide lactams function by inhibiting bacterial protein synthesis. They specifically target the 50S ribosomal subunit of prokaryotes, binding to the peptidyl transferase center and preventing translocation of peptidyl-tRNA during translation. This mechanism leads to the production of incomplete proteins, ultimately causing cell death.
The most well-known macrolide lactams include erythromycin, clarithromycin, and azithromycin, which are widely used in clinical settings for the treatment of respiratory tract infections, skin infections, and other bacterial diseases. These compounds have also shown promise in various non-infectious conditions such as inflammatory bowel disease and cystic fibrosis due to their anti-inflammatory properties.
Due to their broad spectrum of activity and effectiveness against drug-resistant strains, macrolide lactams remain a crucial class of antibiotics in modern medicine. However, the development of resistance by pathogens is a concern, necessitating ongoing research into new formulations and combinations for enhanced efficacy.

Estrutura | Nome químico | CAS | MF |
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Δ23-FK-506 | 104987-16-8 | C44H67NO11 |
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24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506 | 133941-75-0 | C56H97NO12Si2 |
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Dalfopristin | 112362-50-2 | C35H54N4O12S2 |
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Zotarolimus | 221877-54-9 | C52H79N5O12 |
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28-epirapamycin | 253431-35-5 | C51H79NO13 |
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Ridaforolimus | 572924-54-0 | C53H84NO14P |
Literatura Relacionada
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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4. Book reviews
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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